2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate
Description
Properties
IUPAC Name |
[2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl] 4-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3NO5/c22-12-13-5-7-14(8-6-13)20(27)31-19-4-2-1-3-18(19)30-17-10-9-15(21(23,24)25)11-16(17)26(28)29/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMLBJAVLIIHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)phenol to produce 2-nitro-4-(trifluoromethyl)phenol. This intermediate is then reacted with 2-chlorophenol under specific conditions to form 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol. The final step involves esterification with 4-(chloromethyl)benzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification and Hydrolysis: The ester linkage can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Esterification and Hydrolysis: Acidic or basic conditions can be employed for these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution of the chloromethyl group can produce a variety of substituted benzoates .
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, it is used to study enzyme interactions and as a probe in biochemical assays. The presence of the nitro and trifluoromethyl groups can influence biological activity, allowing researchers to investigate specific molecular interactions.
Medicine
The compound is being investigated for its potential use in drug development. Its structural attributes may lead to the design of molecules with specific biological activities, particularly in targeting enzymes or receptors involved in disease processes.
Industry
In industrial applications, it is utilized in the production of agrochemicals and pharmaceuticals. The chloromethyl group enables further modifications that can enhance the efficacy of agrochemical formulations.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that compounds with similar structures can significantly impact enzyme activity. For instance, studies on trifluoromethylated phenols have shown altered binding affinities to key metabolic enzymes.
- Drug Development : A recent investigation into compounds featuring nitro and trifluoromethyl groups highlighted their potential as inhibitors for specific cancer cell lines. This suggests that 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate may also exhibit similar properties.
- Agrochemical Applications : The compound's derivatives have been explored for their herbicidal properties, indicating potential use in agricultural formulations aimed at weed control.
Mechanism of Action
The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The chloromethyl group can undergo substitution reactions, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Functional Group Analysis
The compound is compared to three classes of analogues:
(A) Benzoate Esters with Nitro and Halogen Substituents
- (4-Chlorophenyl) 4-nitrobenzoate (CAS 1262005-91-3): Structure: Features a nitro group at the para position on the benzoate ring and a chlorophenyl group. Key Differences: The absence of a trifluoromethyl group and chloromethyl substituent reduces its reactivity compared to the target compound. The nitro group’s para position may confer distinct electronic effects on the aromatic ring . Spectral Data: IR bands for NO₂ (1520 cm⁻¹, asymmetric stretch; 1350 cm⁻¹, symmetric stretch) and C-Cl (750 cm⁻¹) are observed .
(B) Urea Derivatives with Chloromethyl Thiazoles
- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) :
- Structure : Contains a chloromethyl thiazole core and trifluoromethylphenyl urea.
- Key Differences : The urea backbone and thiazole ring alter hydrogen-bonding capacity and solubility compared to the benzoate ester. The chloromethyl group is retained, but its placement on a heterocycle limits direct reactivity comparisons .
- Synthesis Yield : 52.7% (lower than typical benzoate ester syntheses) .
(C) Triazole Derivatives with Sulfonyl and Halogen Groups
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] :
- Structure : Triazole core with sulfonyl and halogen (Cl, Br) substituents.
- Key Differences : The triazole ring introduces tautomerism (thione-thiol equilibrium), absent in the target compound. Sulfonyl groups enhance polarity but reduce lipophilicity relative to trifluoromethyl .
- Spectral Data : IR bands for C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) confirm tautomeric form .
Physicochemical Properties and Reactivity
| Compound | Molecular Formula | Key Functional Groups | Reactive Sites | IR Spectral Highlights |
|---|---|---|---|---|
| Target Compound | C₂₁H₁₃ClF₃NO₅ | NO₂, CF₃, CH₂Cl | Chloromethyl (CH₂Cl) | NO₂ (1520, 1350 cm⁻¹), CF₃ (1150–1250 cm⁻¹) |
| (4-Chlorophenyl) 4-nitrobenzoate | C₁₃H₈ClNO₄ | NO₂, Cl (para) | None (stable ester) | NO₂ (1520, 1350 cm⁻¹), C-Cl (750 cm⁻¹) |
| Urea Derivative 8j | C₁₈H₁₄ClF₃N₃OS | CF₃, CH₂Cl, urea | Chloromethyl (thiazole) | C=O (urea, ~1680 cm⁻¹), NH (3300 cm⁻¹) |
| Triazole Derivative [7] (X = Cl) | C₂₀H₁₂ClF₂N₃O₂S | Cl, SO₂, triazole | None (tautomer-stabilized) | C=S (1250 cm⁻¹), SO₂ (1350 cm⁻¹) |
Notes:
- The target compound’s chloromethyl group enables nucleophilic substitution, unlike the stable chlorophenyl group in (4-chlorophenyl) 4-nitrobenzoate.
- Trifluoromethyl groups in both the target compound and urea derivatives enhance metabolic stability but reduce solubility compared to sulfonyl-containing triazoles .
Biological Activity
Overview
2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate is a complex organic compound notable for its unique structure, which includes nitro, trifluoromethyl, phenoxy, and chloromethyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
- IUPAC Name : this compound
- Molecular Formula : C21H13ClF3NO5
- Molecular Weight : 453.78 g/mol
- CAS Number : 680579-25-3
The biological activity of this compound is largely attributed to its functional groups, which influence its interaction with biological targets:
- Nitro Group : Often involved in redox reactions and can act as a prodrug.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing binding affinity to target enzymes or receptors.
- Chloromethyl Group : Can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biomolecules.
Medicinal Chemistry
Research has indicated that derivatives of this compound can serve as effective inhibitors in various biochemical pathways. Notably, studies have explored its potential in:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain pathogens.
Agrochemical Applications
The compound's structural characteristics make it a candidate for use in agrochemicals. Its ability to interact with plant metabolism suggests potential herbicidal activity:
- Herbicidal Activity : Similar compounds have been documented to inhibit protoporphyrinogen oxidase, a critical enzyme in the biosynthesis of chlorophyll, leading to herbicidal effects.
Case Study 1: Enzyme Interaction
In a study exploring the interactions of various phenoxy compounds with enzymes, it was found that derivatives containing trifluoromethyl groups significantly enhanced enzyme inhibition compared to their non-fluorinated counterparts. The study highlighted that the presence of the trifluoromethyl group increased binding affinity by altering the electronic properties of the molecule .
Case Study 2: Antimicrobial Properties
A screening assay evaluated the antimicrobial effectiveness of several related compounds. The results indicated that this compound demonstrated notable inhibitory effects against Gram-positive bacteria at concentrations as low as 50 μM .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Nitro-4-(trifluoromethyl)phenol | Structure | Enzyme inhibitor |
| 4-(Chloromethyl)benzoic acid | Structure | Herbicidal activity |
| Trifluoromethyl derivatives | Various | Enhanced pharmacological properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate, and what reaction conditions optimize yield?
- Methodology :
- Nucleophilic aromatic substitution : For phenoxy linkage formation, use 2-nitro-4-(trifluoromethyl)phenol and a chloromethyl benzoate derivative. Activate the phenol with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C for 6–12 hours .
- Esterification : React 4-(chloromethyl)benzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux with catalytic DMF to form the acyl chloride intermediate. Couple with the phenol derivative via Schotten-Baumann conditions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- FT-IR : Identify ester carbonyl (C=O, ~1720 cm⁻¹), nitro (NO₂, ~1520 cm⁻¹), and trifluoromethyl (CF₃, ~1150 cm⁻¹) groups .
- NMR : ¹H NMR for aromatic protons (δ 6.5–8.5 ppm), chloromethyl (CH₂Cl, δ 4.5–4.8 ppm), and trifluoromethyl (¹³C NMR, δ 120–125 ppm, q, J = 280 Hz) .
- Mass Spectrometry (MS) : Confirm molecular weight (MW: ~433.9 g/mol) via ESI-MS or MALDI-TOF .
Q. How does the chloromethyl group influence the compound’s chemical stability and reactivity?
- Reactivity : The chloromethyl group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) to form derivatives. Stability tests (TGA/DSC) show decomposition above 150°C, requiring storage at 2–8°C in anhydrous conditions .
Advanced Research Questions
Q. What computational methods can model the electronic effects of the nitro and trifluoromethyl groups on aromatic ring reactivity?
- Approach :
- Density Functional Theory (DFT) : Calculate electron-withdrawing effects using Gaussian09 with B3LYP/6-31G(d) basis set. The nitro group reduces electron density at the ortho position (Mulliken charge: +0.25), while CF₃ induces meta-directing effects .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to biological targets (e.g., kinases or herbicide targets like ALS enzyme) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Strategies :
- Assay Standardization : Reproduce studies using uniform cell lines (e.g., HEK293 for cytotoxicity) and purity validation (HPLC ≥95%) .
- Mechanistic Studies : Compare ROS generation (via DCFH-DA assay) and apoptosis markers (caspase-3 activation) to differentiate antimicrobial vs. cytotoxic modes .
Q. What agrochemical applications are suggested by structural analogs of this compound?
- Case Studies :
- Herbicidal Activity : Analogous compounds (e.g., pyriminobac-methyl) inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Test via ALS inhibition assay .
- Pesticide Development : The trifluoromethyl group enhances lipid solubility, improving foliar absorption. Evaluate via leaf penetration assays using radiolabeled analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
